molecular formula C17H24F3IN2Si B1392874 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-73-4

4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1392874
M. Wt: 468.4 g/mol
InChI Key: BNCSOAGCBQPTNQ-UHFFFAOYSA-N
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Description

4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields such as medicinal chemistry, drug discovery, and materials science. The empirical formula of this compound is C17H24F3IN2Si and it has a molecular weight of 468.37 .


Molecular Structure Analysis

The molecular structure of 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be represented by the SMILES string CC(C)SiC)(C(C)C)n1ccc2c(I)c(cnc12)C(F)(F)F . This indicates the presence of iodine, trifluoromethyl, and triisopropylsilyl groups attached to a pyrrolo[2,3-b]pyridine core.

Scientific Research Applications

Halogen Exchange and Electrophilic Substitutions

Research has demonstrated the utility of halogen exchange in pyridines, such as the conversion of 2-chloro-6-(trifluoromethyl)pyridine into its 3-iodo derivative, which can be further manipulated in reaction sequences involving halogen/metal exchange and electrophilic trapping. This suggests the potential for similar applications in the context of 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Mongin et al., 1998).

Interaction with Molecular Iodine

The interaction of similar compounds, such as 5-trifluoromethyl-pyridine-2-thione with molecular iodine, has been studied, providing insight into complex formation and crystal structure which may be relevant for understanding the behavior of 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Chernov'yants et al., 2011).

Functionalization of 1H-Pyrrolo[2,3-b]pyridine

Research on functionalizing 1H-pyrrolo[2,3-b]pyridine (7-azaindole) to produce new compounds for agrochemicals and functional materials can provide insights into similar functionalization methods applicable to the compound of interest (Minakata et al., 1992).

Electron-Transfer Processes

Studies on electron-transfer processes in related pyrroles, such as 3,4-diferrocenyl-1-(triisopropylsilyl)-1H-pyrrole, can be informative for understanding the redox properties and potential applications of 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine in electronic applications (Goetsch et al., 2014).

Trifluoromethyl Substitution

The method for trifluoromethyl substitution in pyridines through displacement of iodine by in situ generated (trifluoromethyl)copper is relevant for understanding the chemical properties and potential synthetic routes for 4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (Cottet & Schlosser, 2002).

properties

IUPAC Name

[4-iodo-5-(trifluoromethyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3IN2Si/c1-10(2)24(11(3)4,12(5)6)23-8-7-13-15(21)14(17(18,19)20)9-22-16(13)23/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCSOAGCBQPTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3IN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101130190
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1261365-73-4
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-b]pyridine, 4-iodo-5-(trifluoromethyl)-1-[tris(1-methylethyl)silyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101130190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
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4-Iodo-5-(trifluoromethyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

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